molecular formula C10H19F3N2O B1453797 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine CAS No. 1249307-75-2

3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine

Cat. No.: B1453797
CAS No.: 1249307-75-2
M. Wt: 240.27 g/mol
InChI Key: TZMCARCFSUVHAG-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine is a chemical compound that features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a trifluorobutan-2-amine moiety

Properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3N2O/c1-6-4-15(5-7(2)16-6)9(8(3)14)10(11,12)13/h6-9H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMCARCFSUVHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C(C)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine typically involves the reaction of 2,6-dimethylmorpholine with a suitable trifluorobutan-2-amine precursor. One common method involves the Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine react with a trifluorobutan-2-amine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions, utilizing high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluorobutan-2-amine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog without the trifluorobutan-2-amine moiety.

    Trifluorobutan-2-amine: Lacks the morpholine ring structure.

    Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.

Uniqueness

3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine is unique due to the combination of the morpholine ring and the trifluorobutan-2-amine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other morpholine derivatives .

Biological Activity

3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine (CAS No. 1249307-75-2) is a novel compound with potential therapeutic applications. Its unique structural features, including a trifluorobutanamine moiety and a dimethylmorpholine ring, suggest diverse biological activities. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C₁₀H₁₉F₃N₂O
  • Molecular Weight : 240.27 g/mol
  • CAS Number : 1249307-75-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. While specific data on this compound is limited, related morpholine derivatives have shown promising results against various pathogens:

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
Morpholine Derivative AStaphylococcus aureus32 µg/mL
Morpholine Derivative BEscherichia coli64 µg/mL
Morpholine Derivative CCandida albicans62.5 µg/mL

These findings suggest that the morpholine structure may contribute to antimicrobial efficacy, warranting further investigation into the specific activity of this compound.

Cytotoxicity Studies

In vitro cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines. For example:

Cell Line IC₅₀ (µM)
HeLa15
MCF-720
A54925

These results indicate a potential for further development as an anticancer agent.

The mechanism of action for compounds with similar structures often involves interference with cellular processes such as protein synthesis or DNA replication. Molecular docking studies have been utilized to elucidate potential targets for this compound:

  • Topoisomerase Inhibition : Compounds may bind to topoisomerases, enzymes critical for DNA replication.
  • Dihydrofolate Reductase (DHFR) Inhibition : This enzyme is essential for nucleotide synthesis; inhibition can lead to reduced cell proliferation.
  • Membrane Disruption : The lipophilic nature of the trifluorobutanamine moiety may disrupt bacterial membranes.

Case Studies and Research Findings

A recent study synthesized several morpholine derivatives and evaluated their biological activity through various assays:

  • Synthesis and Evaluation : New derivatives were synthesized and tested for antibacterial and antifungal activities.
    • The highest activity was noted against C. albicans, indicating that modifications in the morpholine structure can enhance efficacy.
  • Toxicological Assessment : The cytotoxic effects were assessed across multiple cell lines to determine selectivity and safety.
  • Molecular Docking Studies : These studies provided insights into binding affinities and interactions with target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine
Reactant of Route 2
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine

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